molecular formula C19H16BrN3O5 B11704537 8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]

8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Katalognummer: B11704537
Molekulargewicht: 446.3 g/mol
InChI-Schlüssel: KLZQMMNRSGCZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps, starting from readily available precursors. The process often includes nitration, bromination, and spirocyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of purification steps, and ensuring the safety and environmental compliance of the processes.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the bromine position .

Wissenschaftliche Forschungsanwendungen

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with molecular targets through various pathways. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect the compound’s biological activity and material properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific studies .

Eigenschaften

Molekularformel

C19H16BrN3O5

Molekulargewicht

446.3 g/mol

IUPAC-Name

8-bromo-1',3',3'-trimethyl-5',6-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H16BrN3O5/c1-18(2)14-9-12(22(24)25)4-5-16(14)21(3)19(18)7-6-11-8-13(23(26)27)10-15(20)17(11)28-19/h4-10H,1-3H3

InChI-Schlüssel

KLZQMMNRSGCZAZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])Br)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.